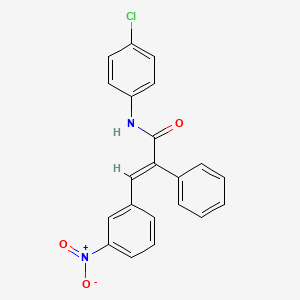

N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as CNPA, is a synthetic organic compound that has been extensively studied for its potential use in scientific research. CNPA is a small molecule that belongs to the class of acrylamides, which are widely used in various fields such as agriculture, industry, and medicine.

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide involves its ability to react with ROS and form a stable adduct. The reaction between this compound and ROS occurs through a nucleophilic addition reaction, which forms a highly fluorescent product. The fluorescence intensity of this compound is directly proportional to the concentration of ROS in the sample. The reaction between this compound and ROS is reversible, which allows the detection of dynamic changes in ROS levels in living cells.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity and does not interfere with normal cellular functions. The fluorescence signal generated by this compound is stable and does not fade over time, which allows for long-term monitoring of ROS levels in living cells. This compound has been used to study the effects of various drugs and compounds on ROS levels in cells, which can provide insights into their mechanisms of action.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide as a fluorescent probe for detecting ROS in living cells has several advantages over traditional methods such as dichlorodihydrofluorescein (DCFH). This compound is more selective and sensitive than DCFH, which can produce false-positive signals due to non-specific oxidation. This compound can also be used in a wide range of biological samples such as cells, tissues, and organisms. However, the use of this compound requires specialized equipment such as fluorescence microscopy or flow cytometry, which can be expensive and time-consuming. This compound also requires careful optimization of experimental conditions such as concentration, incubation time, and pH, to ensure accurate and reproducible results.

Direcciones Futuras

There are several future directions for research on N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide. One area of research is to develop new derivatives of this compound with improved selectivity and sensitivity for detecting specific types of ROS. Another area of research is to explore the use of this compound in animal models of diseases such as cancer and neurodegenerative disorders. This compound can also be used in combination with other fluorescent probes to study the complex interactions between ROS and other cellular processes such as autophagy and DNA damage repair. Overall, this compound has great potential as a tool for studying the role of ROS in various biological processes and diseases.

Métodos De Síntesis

The synthesis of N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide involves the reaction of 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, and acetophenone in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation reaction, which forms the this compound molecule as the final product. The purity and yield of this compound can be improved by using different solvents and reaction conditions.

Aplicaciones Científicas De Investigación

N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been extensively studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound can selectively react with ROS and produce a fluorescent signal, which can be detected by fluorescence microscopy or flow cytometry. This technique has been used to study the role of ROS in various biological processes such as aging, inflammation, and apoptosis.

Propiedades

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c22-17-9-11-18(12-10-17)23-21(25)20(16-6-2-1-3-7-16)14-15-5-4-8-19(13-15)24(26)27/h1-14H,(H,23,25)/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEUDOBRNUMNTG-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5125876.png)

![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)

![1-ethyl-4-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5125918.png)

![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)

![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)

![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)

![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)